Arteminin

Übersicht

Beschreibung

Artemisinin, also known as Qinghaosu, is a potent antimalarial drug derived from the sweet wormwood plant, Artemisia annua . It’s a sesquiterpene lactone containing an unusual endoperoxide bridge, which is generally thought to be the key player of biological activity . Artemisinin and its derivatives have shown therapeutic effects on diseases like malaria, cancer, immune disorders, and inflammatory diseases .

Synthesis Analysis

The biosynthesis of artemisinin involves the mevalonate pathway (MVA) and the cyclization of farnesyl diphosphate (FDP) . A new artemisinin sustained-release particle (ASP) was developed that significantly inhibits Microcystis aeruginosa (M. aeruginosa) growth .

Molecular Structure Analysis

The crystal and molecular structure of Artemisinin has been determined by direct methods . The molecule incorporates a fused ring system containing a six-membered ring C which includes an oxygen bridge and a peroxy-bridge .

Chemical Reactions Analysis

Artemisinin decomposition by iron initially produces oxy radicals with subsequent electronic rearrangements into carbon-centered radicals . A quantitative kinetic model for the photooxygenation of DHAA to a hydroperoxide, the essential initial step of the partial synthesis to artemisinin, has been presented .

Physical And Chemical Properties Analysis

Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . It is amazingly thermostable: even when the temperature reaches its melting point, it does not decompose .

Wissenschaftliche Forschungsanwendungen

Antimalarial and Anticancer Activity

Artemisinin, a compound derived from sweet wormwood (Artemisia annua L.), has gained significant attention in scientific research primarily for its antimalarial properties. It has been effectively used in treating multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. Moreover, artemisinin and its derivatives have shown potential in anticancer research. Clinical studies and trials have been exploring the anticancer activity of artemisinin derivatives like artesunate, though the results have been cautiously optimistic about their efficacy in oncology (Konovalov, Khamilonov, Shevchuk, & Logvinenko, 2018).

Artemisinin in Traditional Chinese Medicine (TCM)

The discovery of artemisinin by Chinese pharmacologist Tu Youyou, who was awarded the Nobel Prize, highlights the significance of Traditional Chinese Medicine (TCM) in modern medical research. Artemisinin’s role in TCM and its ethical research implications have been studied, emphasizing its contribution to accessibility and economic efficiency in healthcare. This study also discusses the safety issues and potential challenges in integrating TCM-derived therapies into mainstream medicine (Zheng, Li, Peng, & Wang, 2018).

Malaria Elimination and Pharmacological Research

Artemisinin's role in malaria elimination strategies in the Asia-Pacific region has been underscored, particularly in light of artemisinin drug resistance in the Greater Mekong Subregion. Mathematical models and interactive applications have been developed to communicate complex results in malaria elimination, focusing on the use of artemisinin and its derivatives (Celhay, Silal, Maude, Gran Mercado, Shretta, & White, 2019).

Artemisia Genus: Chemical Composition and Pharmacology

Extensive research has been conducted on the Artemisia genus, from which artemisinin is derived. Studies have revealed significant traditional and pharmacological applications of Artemisia plants, highlighting artemisinin as a key sesquiterpene lactone with antimalarial activity. These findings suggest the need for further clinical and toxicological research to fully understand the therapeutic potential of Artemisia spp. and its derivatives (Sharifi‐Rad et al., 2022).

Potential Use in Respiratory Diseases

There has been growing interest in repurposing artemisinins for treating various respiratory diseases. Research in lung cancer models and inflammatory-driven respiratory disorders has shown that artemisinins can attenuate proliferation, inflammation, and metastasis, and induce apoptosis. These findings open up possibilities for using artemisinins in treating respiratory diseases, including potential applications in COVID-19 treatment due to their anti-viral and anti-inflammatory properties (Cheong, Tan, Wong, & Tran, 2020).

Wirkmechanismus

Target of Action

Artemisinin, also known as Qinghaosu, is a potent antimalarial drug derived from the sweet wormwood plant, Artemisia annua . The primary targets of Artemisinin are the erythrocytic stages of Plasmodium falciparum . It has been suggested that Artemisinin targets the sarcoplasmic-endoplasmic reticulum ATPase (PfATP6 or PfSERCA) gene of Plasmodium . Additionally, heat shock protein 90 (HSP90) has been identified as a direct target of Artemisinin .

Mode of Action

Artemisinin and its derivatives are sesquiterpene lactones containing an unusual peroxide bridge . This endoperoxide 1,2,4-trioxane ring is responsible for their antimalarial properties . The endoperoxide bond could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Biochemical Pathways

The biosynthetic pathway of Artemisinin has been completely elucidated . Many regulatory factors, mediating diverse plant hormone or environmental signaling routes, have been identified to get involved in the regulation of Artemisinin biosynthesis and glandular trichome formation . Two genes of the Artemisinin biosynthetic pathway have now been identified .

Pharmacokinetics

Artemisinin has a poor bioavailability, limiting its effectiveness . Therefore, semisynthetic derivatives of Artemisinin, such as artesunate, artemether, and arteether, have been developed . In the body, artemether is metabolized into the active metabolite dihydroartemisinin . The drug works against the erythrocytic stages of P. falciparum by inhibiting nucleic acid and protein synthesis .

Result of Action

Artemisinin and its derivatives kill parasites more rapidly than conventional antimalarial drugs, and are active against both the sexual and asexual stages of the parasite cycle . They are used in the treatment of malarial and parasitic worm (helminth) infections . Advantages of such treatments over other anti-parasitics include faster parasite elimination and broader efficacy across the parasite life-cycle .

Action Environment

The World Health Organization (WHO) recommends artemisinin or one of its derivatives, typically in combination with a longer-lasting partner drug, as frontline therapy for all cases of malaria . The use of artemisinin-based combination therapy (ACT) is now being widely used as the first-line treatment for Plasmodium falciparum malaria throughout the world .

Zukünftige Richtungen

Eigenschaften

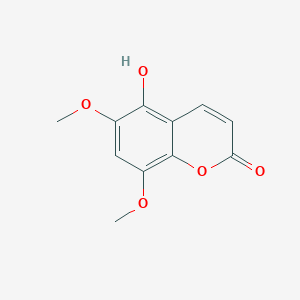

IUPAC Name |

5-hydroxy-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-8(15-2)11-6(10(7)13)3-4-9(12)16-11/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVMALVHHWUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1O)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arteminin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037099.png)

![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)

![4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate](/img/structure/B3037101.png)

![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)

![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)

![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)

![3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037117.png)

![1,3-Dimethyl-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3037119.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)